molecular formula C14H13ClN2O B8668895 6-chloro-N-methyl-4-o-tolyl-nicotinamide

6-chloro-N-methyl-4-o-tolyl-nicotinamide

Cat. No.: B8668895
M. Wt: 260.72 g/mol
InChI Key: GXMHAZCHUPKETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-methyl-4-o-tolyl-nicotinamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O/c1-9-5-3-4-6-10(9)11-7-13(15)17-8-12(11)14(18)16-2/h3-8H,1-2H3,(H,16,18)

InChI Key

GXMHAZCHUPKETI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.5 g (8.8 mmol) 6-chloro-N-methyl-nicotinamide in 18 ml THF was added at 4° C. over 15 min to a solution of 21.9 ml (21.9 mmol) o-tolylmagnesium chloride 1M in THF. The reaction mixture was stirred at r.t. for 2 h cooled to 4° C. and treated dropwise over 10 min with 30.0 ml 5% aqueous NH4Cl. The aqueous phase was separated and extracted twice with THF and the organic phases were washed twice with 5% aqueous NH4Cl. The combined organic phases were dried over Na2SO4 and subsequently treated at r.t. in four portions over 10 h with 0.9 g (5.7 mmol) KMnO4. The reaction mixture was stirred for 5.5 h at r.t., filtrated and the solvent was removed. The residue was purified by chromatography over silica gel (CHCl3) to yield 1.8 g (78.9%) product as a yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
21.9 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 g
Type
reactant
Reaction Step Three
Yield
78.9%

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